

Application Notes and Protocols: Poly(trimethylene carbonate) in Tissue Engineering

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of poly(trimethylene carbonate) (PTMC) in tissue engineering, detailing its applications, material properties, and relevant experimental protocols.

Introduction to Poly(trimethylene carbonate) (PTMC)

Poly(trimethylene carbonate) is a biodegradable and biocompatible polymer that has garnered significant interest for medical and tissue engineering applications.[1][2] As an aliphatic polycarbonate, its flexible and hydrophobic nature makes it particularly suitable for soft tissue engineering.[2] The U.S. Food and Drug Administration (FDA) has approved PTMC for clinical use, and it is already utilized in applications such as biodegradable sutures and surgical meshes.[1] PTMC is synthesized through the ring-opening polymerization of trimethylene carbonate.[1] Its properties can be tailored through copolymerization and cross-linking to achieve desired elasticity and strength.[1] A key advantage of PTMC is its degradation via surface erosion, which is mediated by enzymes and does not produce acidic byproducts, a common issue with other biodegradable polymers like polylactic acid (PLA) and polycaprolactone (PCL).[3][4] This degradation mechanism allows it to maintain its mechanical integrity throughout the degradation process.[3]

Applications in Tissue Engineering

PTMC's versatility has led to its investigation in a wide range of tissue engineering applications:

- **Vascular Tissue Engineering:** PTMC is a promising material for creating scaffolds for small-diameter blood vessels due to its flexibility and elasticity.[\[4\]](#)[\[5\]](#) Porous tubular scaffolds can be fabricated using techniques like photo-crosslinking and salt leaching to mimic the structure of native arteries.[\[5\]](#)[\[6\]](#)
- **Cartilage Tissue Engineering:** Flexible and elastic PTMC scaffolds, often fabricated using stereolithography, can support the growth and differentiation of chondrocytes.[\[7\]](#) These scaffolds have been shown to promote the deposition of essential cartilage matrix components like glycosaminoglycans and fibrillar collagens.[\[7\]](#)
- **Nerve Regeneration:** Biodegradable nerve guidance conduits made from PTMC and its copolymers can promote and guide axonal regrowth after nerve injury.[\[8\]](#)[\[9\]](#) These conduits provide a supportive environment for nerve regeneration.[\[10\]](#)
- **Bone Tissue Engineering:** While PTMC is primarily used for soft tissues, it has been investigated in bone tissue engineering, often as a component in composite scaffolds.[\[1\]](#)[\[11\]](#) For instance, PTMC can be blended with materials like β -tricalcium phosphate (β -TCP) to create 3D-printed scaffolds that support the growth of bone cells.[\[11\]](#)
- **Tendon Regeneration:** Nanofibrous composite scaffolds of PTMC and other polymers like PCL have been developed for tendon regeneration.[\[12\]](#) These scaffolds can be engineered to have mechanical properties comparable to native tendons.[\[5\]](#)
- **Drug Delivery:** The degradation characteristics of PTMC make it a suitable candidate for localized drug delivery systems.[\[2\]](#)[\[13\]](#)

Quantitative Data

The following tables summarize key quantitative data for PTMC-based materials in tissue engineering applications.

Table 1: Mechanical Properties of PTMC Scaffolds

PTMC Formulation/Scaffold Type	E-Modulus (MPa)	Maximum Tensile Strength (MPa)	Application	Reference
Photo-crosslinked porous tubular PTMC (4 kg/mol macromer)	0.56	0.12	Vascular	
Photo-crosslinked porous tubular PTMC (22 kg/mol macromer)	1.12	0.55	Vascular	[6]
Photo-crosslinked PCL/PTMC-MA (1:3) composite	31.13 ± 1.30	23.80 ± 3.44	Tendon	
3D printed PTMC/TPU scaffolds	Varies with ratio	Varies with ratio	Uterine Tissue	[14]
Stereolithography PTMC scaffolds (hydrated, 0% porosity)	-	-	Cartilage	[15]
Stereolithography PTMC scaffolds (hydrated, 50% porosity)	-	-	Cartilage	[15]

Table 2: Degradation of PTMC In Vitro and In Vivo

PTMC Formulation	Condition	Degradation Rate/Mass Loss	Time	Reference
High molecular weight PTMC (457 g/mol)	In vivo (rabbit femur/tibia)	60 wt% mass loss	8 weeks	[16]
Low molecular weight PTMC (89 g/mol)	In vivo (rabbit femur/tibia)	~20 wt% mass loss	8 weeks	[16]
High molecular weight PTMC (291 g/mol)	In vitro (lipase solution)	6.7 $\mu\text{m/day}$ erosion rate	-	[16]
Low molecular weight PTMC (69 g/mol)	In vitro (lipase solution)	1.4 $\mu\text{m/day}$ erosion rate	-	[16]
PTMC films	In vivo (subcutaneous, rats)	Extensively degraded	3 weeks	[17]
PTMC films	In vivo (subcutaneous, rats)	Totally resorbed	< 1 year	[17]
Cross-linked PTMC network (N100-1)	In vivo (subcutaneous, rats)	Completely degraded	10 weeks	[18]
Cross-linked PTMC network (N100-2)	In vivo (subcutaneous, rats)	Completely degraded	14 weeks	[18]
Cross-linked PTMC network (N100-1)	In vitro (hydrolysis, pH 7.4)	1.71% \pm 0.26% mass loss	30 weeks	[18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PTMC in tissue engineering.

This protocol is adapted from methodologies used for creating porous tubular scaffolds for vascular tissue engineering.^{[5][6]}

Materials:

- Acrylate-functionalized poly(trimethylene carbonate) (PTMC-A) macromer
- Photoinitiator (e.g., Irgacure 2959)
- Sodium chloride (NaCl) particles (sieved to desired size range)
- Solvent (e.g., dichloromethane)
- Glass mold of desired dimensions

Procedure:

- Dissolve the PTMC-A macromer and photoinitiator in the solvent to create a polymer solution.
- Add NaCl particles to the polymer solution and mix thoroughly to ensure a homogenous suspension. The salt-to-polymer ratio will determine the porosity of the scaffold.
- Pour the mixture into the glass mold.
- Evaporate the solvent completely in a fume hood.
- Expose the mold to UV light to initiate photo-crosslinking of the PTMC-A. The duration and intensity of UV exposure will depend on the specific photoinitiator and polymer concentration.
- After crosslinking, immerse the scaffold in deionized water to leach out the NaCl particles. Change the water frequently over a period of several days to ensure complete salt removal.

- Freeze-dry the scaffold to remove all water.
- Sterilize the scaffold using an appropriate method (e.g., ethylene oxide or gamma irradiation) before cell seeding.

This protocol is based on methods for creating precisely designed scaffolds for applications like cartilage tissue engineering.^{[7][19]}

Materials:

- Photocurable PTMC-based resin (e.g., methacrylated PTMC)
- Photoinitiator
- Stereolithography (SLA) 3D printer

Procedure:

- Prepare the photocurable resin by mixing the PTMC macromer with a suitable photoinitiator.
- Design the desired scaffold architecture using computer-aided design (CAD) software.
- Transfer the CAD file to the SLA printer.
- Fill the printer's vat with the PTMC-based resin.
- Initiate the printing process. The SLA printer will use a UV laser to selectively cure the resin layer by layer, building the 3D scaffold.
- Once printing is complete, remove the scaffold from the printer and wash it with a suitable solvent (e.g., isopropanol) to remove any uncured resin.
- Post-cure the scaffold by exposing it to UV light to ensure complete crosslinking.
- Sterilize the scaffold before use in cell culture experiments.

This is a general protocol for assessing the cytotoxicity of PTMC scaffolds and cell proliferation.^{[20][21][22]}

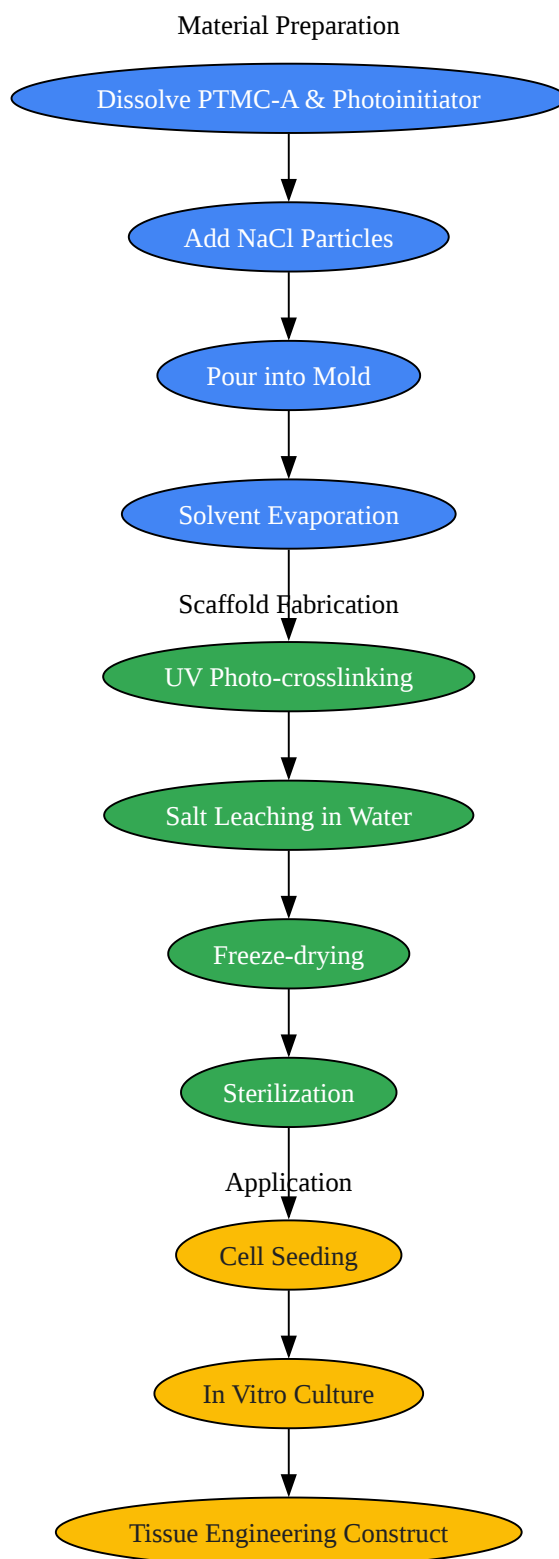
Materials:

- Sterile PTMC scaffolds
- Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, chondrocytes)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
- 96-well plate
- Microplate reader

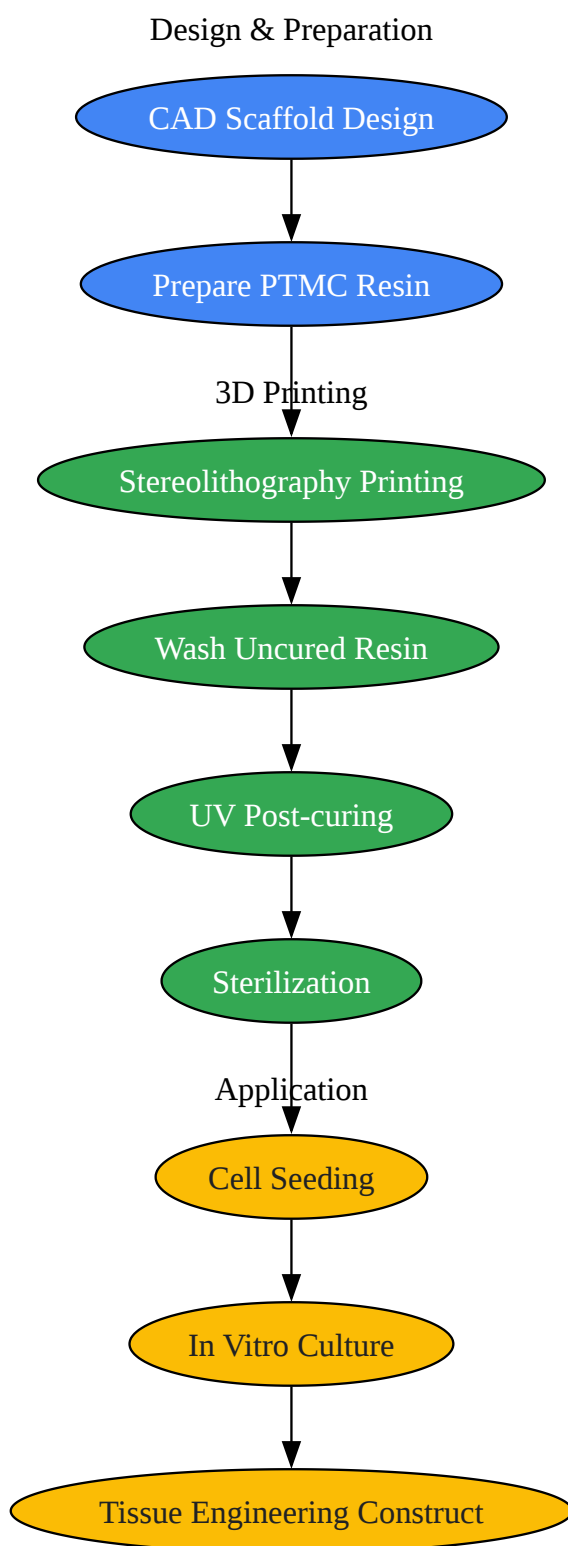
Procedure:

- Place the sterile PTMC scaffolds into the wells of a 96-well plate.
- Seed the cells onto the scaffolds at a predetermined density. Include control wells with cells only (no scaffold) and wells with scaffolds only (no cells).
- Culture the cells for the desired time points (e.g., 1, 3, and 7 days).
- At each time point, remove the culture medium from the wells.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Calculate cell viability as a percentage relative to the control group.

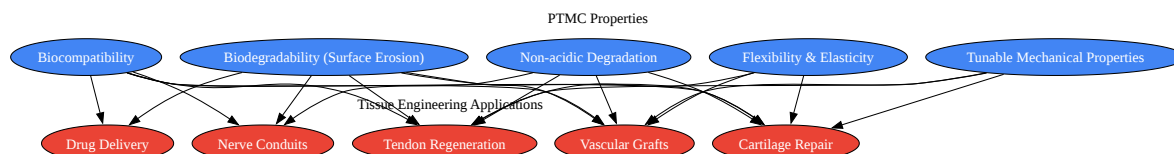
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